4-Hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxylic acid
Description
4-Hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxylic acid is a quinoline derivative characterized by a fused bicyclic aromatic system with a hydroxyl group at position 4, a ketone at position 2, a phenylsulfonyl substituent at position 3, and a carboxylic acid group at position 5. The phenylsulfonyl moiety introduces strong electron-withdrawing effects, which may influence the compound’s reactivity, solubility, and intermolecular interactions. The carboxylic acid group enhances polarity, making it a candidate for coordination chemistry or as a synthetic intermediate in pharmaceutical development.
Properties
IUPAC Name |
3-(benzenesulfonyl)-4-hydroxy-2-oxo-1H-quinoline-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO6S/c18-13-11-7-6-9(16(20)21)8-12(11)17-15(19)14(13)24(22,23)10-4-2-1-3-5-10/h1-8H,(H,20,21)(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNFBJQNWNUHCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C3=C(C=C(C=C3)C(=O)O)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 4-Hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxylic acid are the extracellular signal-regulated kinases 1/2 (ERK1/2). ERK1/2 are crucial components of the MAP kinase pathway, which plays a significant role in cell proliferation, differentiation, and survival.
Mode of Action
The compound interacts with its targets, ERK1/2, by inhibiting their activity. This inhibition disrupts the MAP kinase pathway, leading to changes in cell behavior. The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The compound affects the MAP kinase pathway. This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus. It plays a key role in the regulation of cell functions including proliferation, gene expression, differentiation, mitosis, cell survival, and apoptosis.
Biological Activity
4-Hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound belongs to the class of quinoline derivatives, characterized by a unique structure that includes a quinoline core and various substituents contributing to its biological functions. Its molecular formula is with a molecular weight of approximately 373.39 g/mol.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of 4-hydroxy-2-oxoquinoline compounds exhibit promising anticancer properties. The evaluation of these compounds often utilizes the MTT assay on various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Table 1: Anticancer Activity Data
In a study comparing the compound with Doxorubicin, it was found that the quinoline derivative exhibited significant cytotoxicity against MCF-7 cells at an IC50 of 12.5 µM, indicating its potential as an anticancer agent.
2. Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. The minimum inhibitory concentration (MIC) assays reveal its effectiveness against various bacterial strains.
Table 2: Antimicrobial Activity Data
The compound showed an MIC of 32 µg/mL against E. coli, demonstrating moderate antibacterial activity.
3. Enzyme Inhibition
The mechanism of action for compounds in this class often involves the inhibition of specific enzymes critical for cancer cell proliferation and microbial growth. Research indicates that these compounds can inhibit various kinases and enzymes involved in cell signaling pathways.
Table 3: Enzyme Inhibition Studies
The compound demonstrated an IC50 of 25 µM against AKT, suggesting its role as a potential inhibitor in cancer therapy.
Case Studies and Research Findings
A notable study focused on the synthesis and biological evaluation of various derivatives of quinoline compounds, including the target compound. The results indicated that structural modifications significantly influenced biological activity, particularly in enhancing anticancer efficacy and antimicrobial properties.
In another investigation, the compound's interaction with cellular targets was analyzed using molecular docking studies, revealing favorable binding affinities that correlate with observed biological activities.
Comparison with Similar Compounds
a. Core Structure and Functional Groups
- The target compound shares a dihydroquinoline backbone with the fluoroquinolone analog from , but differs in substituents: the latter includes a fluorine atom (enhancing membrane permeability) and a methoxyimino group (improving β-lactamase resistance) .
- Unlike 3-O-feruloylquinic acid, which features a cyclohexane ring and a phenolic ester, the target compound’s aromatic quinoline system and sulfonyl group suggest greater rigidity and electrophilicity .
b. Electronic and Steric Effects
- The phenylsulfonyl group in the target compound and the phosphate ester analog () introduces steric bulk and electron-withdrawing properties. However, the phosphate ester’s hydrolytic instability contrasts with the likely greater stability of the quinoline backbone .
- The carboxylic acid group in both the target compound and the fluoroquinolone analog may facilitate salt formation or metal chelation, critical for bioavailability .
Notes on Data Limitations
Pharmacological Data: Direct biological activity data for 4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxylic acid are absent in the provided evidence; inferences are drawn from structural analogs.
Synthetic Routes: Detailed synthetic protocols or yield data for the target compound are unavailable, though parallels to quinolone synthesis (e.g., ) may apply.
Regulatory Status: No CAS number or regulatory information was identified for the target compound, limiting industrial or safety comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
